This compound can be sourced from various chemical suppliers and research institutions, with significant data available in chemical databases such as PubChem. It is categorized as an organic compound, specifically an amine derivative of a pyrazole. The systematic name reflects its structure, indicating the presence of both the pyrazole moiety and the ethanamine group.
The synthesis of 1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride typically involves the reaction of 2-methylpyrazole with ethylamine. This reaction can be performed under controlled conditions to optimize yield and purity.
The molecular structure of 1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride can be described using its molecular formula .
InChI=1S/C7H13N3.ClH/c1-8-5-3-7-4-6-9-10(7)2;/h4,6,8H,3,5H2,1-2H3;1H
, which encodes its structure for computational analysis.1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride participates in various chemical reactions due to its functional groups.
The specific conditions for these reactions depend on factors such as temperature, solvent choice, and concentration of reagents.
The mechanism of action for 1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride involves its interaction with specific biological targets.
This compound may act as an inhibitor or activator of certain enzymes or receptors. For instance:
1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride exhibits several notable physical and chemical properties:
The applications of 1-(2-Methylpyrazol-3-yl)ethanamine; hydrochloride span multiple scientific fields:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0